molecular formula C9H11FO B13649823 5-Fluoro-2-methoxy-1,3-dimethylbenzene

5-Fluoro-2-methoxy-1,3-dimethylbenzene

Cat. No.: B13649823
M. Wt: 154.18 g/mol
InChI Key: HHJLKNWQZZQNBS-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

5-Fluoro-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Fluoro-2-methoxy-1,3-dimethylbenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring’s electrons attack an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxy-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group influences its electron density and steric effects, making it valuable for various applications .

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

5-fluoro-2-methoxy-1,3-dimethylbenzene

InChI

InChI=1S/C9H11FO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3

InChI Key

HHJLKNWQZZQNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)F

Origin of Product

United States

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